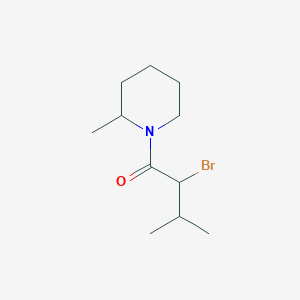

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one

Description

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one is a brominated ketone derivative featuring a 2-methylpiperidine moiety. The 2-methylpiperidine group contributes to its stereoelectronic properties, influencing solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name |

2-bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZUPJNTPXMFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 3-methyl-2-butanone with bromine to form 2-bromo-3-methylbutan-2-one. This intermediate is then reacted with 2-methylpiperidine under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding acids and amines.

Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and interactions.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Features

Key structural differences among analogues lie in the substituents attached to the piperidine/piperazine rings and the nature of the heterocycle. These variations impact molecular weight, electronic properties, and steric effects.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Molecular Weight: The target compound likely has a molecular weight near 280 g/mol, intermediate between the piperidine derivative (262.19 g/mol) and the thienopyridine analogue (302.23 g/mol) .

- Reactivity : The bromine atom in all compounds is a reactive site for nucleophilic substitution. However, electron-donating groups (e.g., 2-methylpiperidine in the target) may stabilize the compound compared to electron-withdrawing substituents (e.g., pyrimidinyl in ).

- Solubility: Piperazine derivatives (e.g., ) may exhibit higher solubility in polar solvents due to additional nitrogen atoms, while the thienopyridine analogue could show unique solubility profiles due to sulfur’s polarizability.

Key Research Findings

- Synthetic Utility : The bromine atom in these compounds facilitates further functionalization. For example, Suzuki coupling or nucleophilic substitution reactions can introduce aryl or amine groups .

- Stability Studies : Piperidine derivatives generally exhibit higher thermal stability than piperazine analogues due to reduced ring strain .

- Biological Activity : Piperazine-based compounds (e.g., ) often show enhanced binding to serotonin or dopamine receptors compared to piperidine derivatives, as seen in related pharmacological studies .

Biological Activity

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, with a chemical formula of C11H20BrNO and a molecular weight of 262.19 g/mol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 81042-30-0 |

| Molecular Formula | C11H20BrNO |

| Molecular Weight | 262.19 g/mol |

| Appearance | Liquid |

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its cytotoxic effects against cancer cell lines. The compound exhibits pro-apoptotic properties, which are crucial for the development of anticancer therapies.

Research indicates that this compound induces apoptosis in various cancer cell lines. The mechanisms include:

- Induction of Apoptosis : The compound has shown significant pro-apoptotic effects in cell lines such as A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer). Flow cytometry analyses reveal that it can induce both early and late apoptosis, suggesting a multi-faceted approach to triggering cell death .

- Cell Cycle Arrest : Studies have demonstrated that this compound can arrest the cell cycle at the G0/G1 phase, inhibiting cellular proliferation and leading to increased rates of apoptosis in treated cells .

- Cytotoxicity : The cytotoxic effects were quantified using the MTT assay, with IC50 values indicating effective concentrations for inducing cell death without affecting normal cells significantly .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Cytotoxicity in Cancer Cell Lines

In a comparative study, various derivatives of similar compounds were tested against A549 and HCT116 cells. Among them, this compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Further investigations revealed that treatment with this compound led to significant increases in late apoptosis rates in A549 cells, with percentages reaching up to 42% under optimal conditions. The study also indicated that it could effectively reduce the population of cells in the S phase, thereby preventing further proliferation .

Comparative Analysis with Related Compounds

To understand the relative potency and efficacy of this compound, it is essential to compare it with other compounds exhibiting similar structures:

| Compound Name | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | X | Pro-apoptotic |

| Doxorubicin | Y | DNA intercalation |

| Chlorpromazine Analog | Z | Cell cycle arrest |

(Note: Specific IC50 values for comparative compounds would need to be sourced from relevant literature.)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.